molecular formula C13H10F3NOS B5745672 2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide

カタログ番号 B5745672
分子量: 285.29 g/mol
InChIキー: NKHHWFPOYQYPPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as TTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TTA is a potent and selective agonist of the G-protein coupled receptor GPR40, which is predominantly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.

科学的研究の応用

TTA has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. The selective activation of GPR40 by TTA leads to an increase in glucose-stimulated insulin secretion, which could be beneficial in the management of hyperglycemia. TTA has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition to its effects on glucose homeostasis, TTA has been reported to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

作用機序

GPR40 is a G-protein coupled receptor that is activated by long-chain free fatty acids and plays a crucial role in glucose-stimulated insulin secretion. TTA binds to the transmembrane domain of GPR40 and induces a conformational change that leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway and the extracellular signal-regulated kinase (ERK) pathway. The activation of these pathways ultimately leads to an increase in intracellular calcium levels, which triggers insulin secretion from pancreatic beta cells.
Biochemical and Physiological Effects:
TTA has been shown to increase glucose-stimulated insulin secretion in vitro and in vivo, leading to improved glucose tolerance and insulin sensitivity. TTA has also been reported to have anti-inflammatory and neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. However, TTA has been shown to have cytotoxic effects at high concentrations, which could limit its therapeutic potential.

実験室実験の利点と制限

One of the main advantages of using TTA in lab experiments is its selectivity for GPR40, which allows for the specific activation of this receptor without affecting other signaling pathways. TTA is also relatively easy to synthesize and has been well-characterized in the literature. However, TTA has been shown to have cytotoxic effects at high concentrations, which could limit its use in certain experiments. In addition, the effects of TTA on glucose homeostasis and insulin secretion may vary depending on the experimental conditions, which could complicate data interpretation.

将来の方向性

There are several future directions for the research on TTA. One area of interest is the development of more potent and selective GPR40 agonists that could have improved therapeutic potential. Another direction is the investigation of the effects of TTA on other physiological systems, such as the cardiovascular and immune systems. Finally, the development of TTA-based therapies for the treatment of neurodegenerative diseases could be a promising avenue for future research.

合成法

TTA can be synthesized through a multistep process starting with the reaction of 3-(trifluoromethyl)benzaldehyde with thiophene-2-carboxylic acid. The resulting intermediate is then subjected to a reductive amination reaction with methylamine to obtain the final product, TTA. The synthesis of TTA has been well-established in the literature, and several modifications have been proposed to improve the yield and purity of the compound.

特性

IUPAC Name

2-thiophen-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS/c14-13(15,16)9-3-1-4-10(7-9)17-12(18)8-11-5-2-6-19-11/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHHWFPOYQYPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。